molecular formula C8H4ClF3N2S B6461158 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine CAS No. 2549013-29-6

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine

Cat. No.: B6461158
CAS No.: 2549013-29-6
M. Wt: 252.64 g/mol
InChI Key: HYRCLNKSAKFPRN-UHFFFAOYSA-N
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Description

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core substituted with a chlorine atom at the 7th position and a trifluoromethyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of greener solvents and reagents are potential strategies for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzothiazole core can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and primary amines in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid for nitration or sulfonation reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Electrophilic Substitution: Nitro or sulfonyl derivatives of the benzothiazole core.

    Oxidation and Reduction: Oxidized or reduced forms of the benzothiazole core with altered electronic properties.

Scientific Research Applications

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzothiazole core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-4-2-1-3(8(10,11)12)5-6(4)15-7(13)14-5/h1-2H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRCLNKSAKFPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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